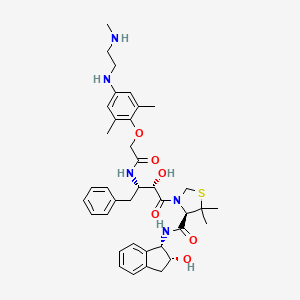

(R)-3-((2S,3S)-3-(2-(2,6-dimethyl-4-(2-(methylamino)ethylamino)phenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

Beschreibung

KNI-10763 is a peptidomimetic inhibitor designed to target specific proteases. It has shown significant potential in inhibiting plasmepsins, which are enzymes involved in the hemoglobin degradation pathway of the malaria parasite, Plasmodium falciparum . This compound is part of a broader class of inhibitors aimed at combating drug resistance in malaria treatment.

Eigenschaften

Molekularformel |

C38H49N5O6S |

|---|---|

Molekulargewicht |

703.9 g/mol |

IUPAC-Name |

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-[2-(methylamino)ethylamino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C38H49N5O6S/c1-23-17-27(40-16-15-39-5)18-24(2)34(23)49-21-31(45)41-29(19-25-11-7-6-8-12-25)33(46)37(48)43-22-50-38(3,4)35(43)36(47)42-32-28-14-10-9-13-26(28)20-30(32)44/h6-14,17-18,29-30,32-33,35,39-40,44,46H,15-16,19-22H2,1-5H3,(H,41,45)(H,42,47)/t29-,30+,32-,33-,35+/m0/s1 |

InChI-Schlüssel |

MGDBCLMLZKHXCE-WLYLRDIASA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCNC |

Kanonische SMILES |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCNC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10763 involves the assembly of peptidomimetic structures through a series of condensation reactions. The process typically starts with the protection of amino groups, followed by the coupling of amino acids or their derivatives. The final steps often involve deprotection and purification to yield the desired compound .

Industrial Production Methods: Industrial production of KNI-10763 would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which allow for the efficient assembly of complex peptidomimetic structures. The use of automated synthesizers and high-throughput purification systems would be essential for scaling up production .

Analyse Chemischer Reaktionen

Reaktionstypen: KNI-10763 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäureresten modifizieren, was die Aktivität der Verbindung möglicherweise verändert.

Reduktion: Reduktionsreaktionen können zur Modifizierung von Disulfidbrücken innerhalb der peptidomimetischen Struktur verwendet werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) und Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter milden Bedingungen verwendet, um neue funktionelle Gruppen einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Versionen von KNI-10763 mit verbesserter oder veränderter biologischer Aktivität. Diese Modifikationen können die Stabilität, Löslichkeit und Wirksamkeit der Verbindung verbessern .

Wissenschaftliche Forschungsanwendungen

KNI-10763 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung von peptidomimetischen Inhibitoren und ihren Wechselwirkungen mit Proteasen.

Biologie: KNI-10763 wird verwendet, um die Rolle von Plasmepsinen im Lebenszyklus von Plasmodium falciparum zu untersuchen und neue antimalarielle Therapien zu entwickeln.

Medizin: Die Verbindung wird auf ihr Potenzial untersucht, Malaria zu behandeln, indem sie den Hämoglobin-Abbauweg im Parasiten hemmt.

5. Wirkmechanismus

KNI-10763 übt seine Wirkung aus, indem es an die aktive Stelle von Plasmepsinen bindet und so deren proteolytische Aktivität hemmt. Diese Hemmung verhindert, dass der Parasit Hämoglobin abbaut, was für sein Überleben unerlässlich ist. Die Verbindung interagiert mit wichtigen Aminosäureresten innerhalb der aktiven Stelle und bildet stabile Komplexe, die den Zugang des Substrats blockieren . Zu den molekularen Zielstrukturen gehören Plasmepsin II und Plasmepsin IV, die beide für den Hämoglobin-Abbauweg des Parasiten entscheidend sind .

Ähnliche Verbindungen:

Vergleich: KNI-10763 ist einzigartig in seinen spezifischen Modifikationen, die seine Stabilität und Bindungsaffinität im Vergleich zu KNI-10729 und KNI-10683 verbessern. Darüber hinaus hat KNI-10763 eine geringere Zytotoxizität und eine höhere Selektivität für Plasmepsine gezeigt, was es zu einem vielversprechenderen Kandidaten für die antimalarielle Therapie macht .

Wirkmechanismus

KNI-10763 exerts its effects by binding to the active site of plasmepsins, thereby inhibiting their proteolytic activity. This inhibition prevents the parasite from degrading hemoglobin, which is essential for its survival. The compound interacts with key amino acid residues within the active site, forming stable complexes that block substrate access . The molecular targets include plasmepsin II and plasmepsin IV, both of which are critical for the parasite’s hemoglobin degradation pathway .

Vergleich Mit ähnlichen Verbindungen

KNI-10683: A related compound with modifications aimed at enhancing its binding affinity and specificity.

Comparison: KNI-10763 is unique in its specific modifications that enhance its stability and binding affinity compared to KNI-10729 and KNI-10683. Additionally, KNI-10763 has shown lower cytotoxicity and higher selectivity for plasmepsins, making it a more promising candidate for antimalarial therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.